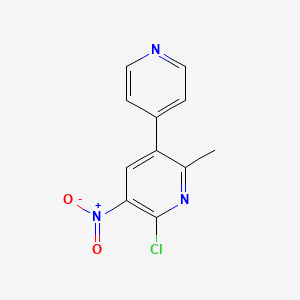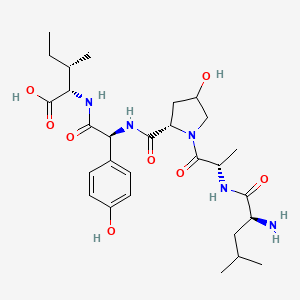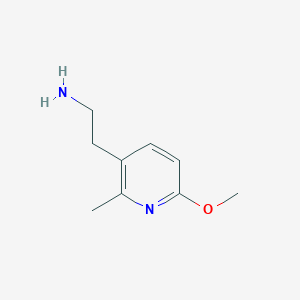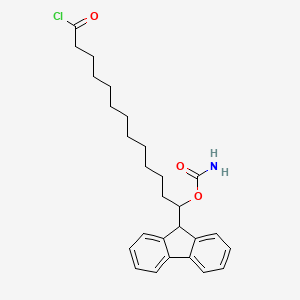
13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is a synthetic organic compound that features a fluorenyl group, a chloro substituent, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” typically involves multiple steps, including:
Formation of the Fluorenyl Intermediate: This might involve the reaction of fluorene with appropriate reagents to introduce functional groups.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carbamate Group: This could involve the reaction of an amine with phosgene or a similar reagent to form the carbamate linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl group in the carbamate.
Substitution: The chloro group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution could introduce various functional groups in place of the chloro group.
Aplicaciones Científicas De Investigación
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe molecule.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in materials science, such as in the development of polymers or advanced materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, influencing biochemical pathways. The fluorenyl group could play a role in binding interactions, while the carbamate group might be involved in covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
Fluorenyl Carbamates: Compounds with similar fluorenyl and carbamate groups.
Chloro-substituted Compounds: Other compounds with chloro substituents that might have similar reactivity.
Uniqueness
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is unique due to its specific combination of functional groups, which could confer distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C27H34ClNO3 |
|---|---|
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
[13-chloro-1-(9H-fluoren-9-yl)-13-oxotridecyl] carbamate |
InChI |
InChI=1S/C27H34ClNO3/c28-25(30)19-9-7-5-3-1-2-4-6-8-18-24(32-27(29)31)26-22-16-12-10-14-20(22)21-15-11-13-17-23(21)26/h10-17,24,26H,1-9,18-19H2,(H2,29,31) |
Clave InChI |
YJRHBUNNBHUGLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(CCCCCCCCCCCC(=O)Cl)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



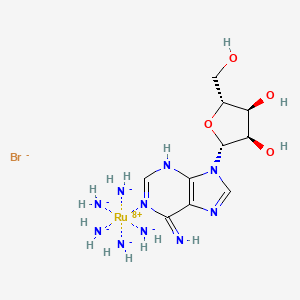



![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
